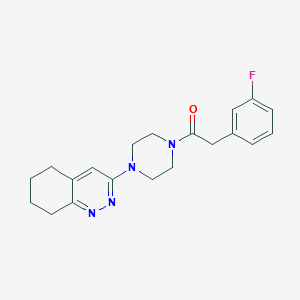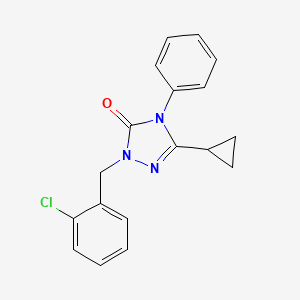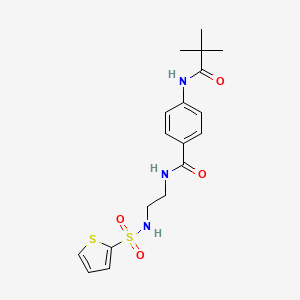
2-(3-Fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-(3-Fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, which can provide insights into the potential characteristics of the compound .
Synthesis Analysis
The synthesis of related compounds involves electrochemical methods, as seen in the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles . This method could potentially be adapted for the synthesis of 2-(3-Fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone by choosing appropriate starting materials and conditions that favor the formation of the desired fluorophenyl and tetrahydrocinnolinyl substituents.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography . These studies reveal that compounds with piperazine rings can crystallize in monoclinic space groups and exhibit intermolecular interactions like hydrogen bonding and π-stacking, which are crucial for the stability of the crystal lattice. These findings suggest that 2-(3-Fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone may also form a stable crystalline structure with similar intermolecular interactions.
Chemical Reactions Analysis
The electrochemical synthesis of related compounds indicates that p-quinone imine intermediates can participate in Michael addition reactions with nucleophiles . This reactivity could be relevant for the compound of interest, as the presence of the piperazine ring and the ketone group may allow for similar types of chemical transformations, potentially leading to a variety of derivatives.
Physical and Chemical Properties Analysis
The physical properties such as thermal stability of related compounds have been assessed using techniques like TG-DTA and DSC . These studies provide a baseline for understanding how structural changes, such as the introduction of a fluorophenyl group, might influence the thermal behavior of 2-(3-Fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone. The chemical properties, including reactivity and stability, can be inferred from the electrochemical behavior and the types of intermolecular interactions observed in crystallographic studies .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have synthesized and characterized various derivatives of compounds containing piperazine or morpholine moieties, including 2-(3-Fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone. These compounds have been developed using efficient and novel synthesis methods, highlighting their structural and chemical properties through techniques like X-ray crystallography and spectroscopic analysis (Bhat et al., 2018), (Zhang et al., 2011).
Pharmacological Evaluation
The synthesized compounds, including those with fluorophenyl and piperazine structures, have been evaluated for their potential pharmacological activities. Studies have shown promising antimicrobial, antifungal, and cytotoxic activities, which are crucial for developing new therapeutic agents. For example, certain derivatives have demonstrated significant activity against various bacterial and fungal strains, as well as cancer cell lines, indicating their potential in treating infectious diseases and cancer (Gan et al., 2010), (Yurttaş et al., 2014).
Anticonvulsant and Antipsychotic Potential
Further research has explored the anticonvulsant and antipsychotic potential of these compounds. Certain derivatives have shown significant effects in preclinical models of epilepsy and psychosis, suggesting their potential application in the treatment of neurological and psychiatric disorders (Ahuja & Siddiqui, 2014), (Raviña et al., 1999).
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O/c21-17-6-3-4-15(12-17)13-20(26)25-10-8-24(9-11-25)19-14-16-5-1-2-7-18(16)22-23-19/h3-4,6,12,14H,1-2,5,7-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYFRPLNOIBSSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2515852.png)



![Dimethyl 2-({[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonothioyl}amino)terephthalate](/img/structure/B2515859.png)

![(Z)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzenesulfonamide](/img/structure/B2515862.png)
![ethyl 2-((1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)-2-oxoacetate](/img/structure/B2515864.png)
![1-(3,4-Dichlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2515865.png)


![dimethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B2515872.png)
![8-Bromo-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2515873.png)
![1-(4-Fluorophenyl)-4-[[1-[(3-fluorophenyl)methyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2515874.png)